N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide
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Overview
Description
N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly as an inhibitor of specific kinase enzymes involved in inflammatory pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide typically involves the formation of the spirocyclic core followed by the introduction of the acetamide group. One common synthetic route includes the cyclization of appropriate diamine precursors under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to facilitate the cyclization and acylation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation typically involves catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Scientific Research Applications
N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving kinase enzymes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases by inhibiting receptor interaction protein kinase 1 (RIPK1).
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of receptor interaction protein kinase 1 (RIPK1). By blocking the kinase activity of RIPK1, N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide prevents the activation of necroptosis, a form of programmed cell death associated with inflammation. This inhibition has shown therapeutic potential in various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and have been studied for their kinase inhibitory properties.
1,3,8-Triazaspiro[4.5]decane derivatives: These compounds also exhibit kinase inhibition and have similar biological activities
Uniqueness
N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide stands out due to its specific structural modifications, which enhance its selectivity and potency as a RIPK1 inhibitor. This unique structure allows for more effective modulation of inflammatory pathways compared to other similar compounds .
Properties
IUPAC Name |
2-(1,8-diazaspiro[4.5]decan-8-yl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14(2)11(16)10-15-8-5-12(6-9-15)4-3-7-13-12/h13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMZRLMNXNXHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC2(CCCN2)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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